

# Preclinical Animal Models for RPE65 Deficiency Studies: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the preclinical animal models used in the study of Retinal Pigment Epithelium-specific 65 kDa protein (RPE65) deficiency, a condition leading to severe retinal diseases such as Leber congenital amaurosis (LCA) and early-onset severe retinal dystrophy (EOSRD).<sup>[1]</sup> The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on various animal models, quantitative data, experimental protocols, and key biological pathways.

## Introduction to RPE65 Deficiency

The RPE65 protein is a crucial enzyme located in the retinal pigment epithelium (RPE).<sup>[2][3]</sup> It functions as a key isomerase in the visual cycle, responsible for converting all-trans-retinyl esters to 11-cis-retinol.<sup>[4]</sup> This product is then oxidized to 11-cis-retinal, the chromophore that binds to opsin proteins in photoreceptor cells (rods and cones) to form functional visual pigments.<sup>[3][5]</sup>

Mutations in the RPE65 gene disrupt this cycle, leading to a deficiency of 11-cis-retinal and an accumulation of all-trans-retinyl esters in the RPE.<sup>[4][6]</sup> The lack of functional visual pigments severely impairs photoreceptor function, causing profound vision loss from an early age.<sup>[1]</sup> Over time, this functional deficit is followed by progressive degeneration of photoreceptor cells, particularly cones, leading to irreversible blindness.<sup>[1][3][4]</sup>

## Overview of Preclinical Animal Models

A variety of animal models have been developed and characterized to study the pathophysiology of RPE65 deficiency and to test potential therapeutic interventions, most notably gene therapy. These models range from small rodents to large animals, each offering unique advantages for preclinical research.

## Mouse Models

Mouse models are the most extensively used due to their rapid breeding cycle, genetic tractability, and cost-effectiveness.

- Rpe65 Knockout (Rpe65<sup>-/-</sup>) Mice: These models are generated by deleting the Rpe65 gene. [1] They exhibit a severe phenotype characterized by the absence of 11-cis-retinal, accumulation of retinyl esters, severely attenuated electroretinogram (ERG) signals, and progressive photoreceptor degeneration.[1][4][7] Cone degeneration is particularly rapid in these mice.[4][6]
- rd12 Mice: This is a naturally occurring mouse model with a nonsense mutation (R44X) in the Rpe65 gene, which results in a truncated, non-functional protein.[4][8] The rd12 mouse faithfully recapitulates many features of human RPE65-LCA, including a profound lack of rod and cone function and a slow, progressive retinal degeneration.[8][9] While phenotypically similar to the knockout model, some studies suggest differences in the rate of visual acuity decline.[9]
- Knock-in Mouse Models: To study the effects of specific human mutations, knock-in models have been created. For example, the Rpe65/P25L knock-in mouse models a hypomorphic mutation that causes a milder form of retinal degeneration.[10][11] These mice retain some RPE65 activity and have a minimal phenotype under normal light conditions but show delayed dark adaptation and resistance to light-induced retinal damage.[10][11]

## Canine Models

The Swedish Briard dog represents a naturally occurring large animal model with a null mutation in the RPE65 gene.[12] This model has been instrumental in the development of gene therapies, including voretigene neparvovec (Luxturna).[13] Dogs offer the advantage of a larger eye, which is more similar in size and anatomy to the human eye, making them ideal for surgical and translational studies.[13] They exhibit early and severe visual impairment, with

morphological studies showing disorientation of rod outer segments from a young age, followed by progressive photoreceptor degeneration.[14]

## Porcine Models

Porcine models are gaining traction in retinal research due to the anatomical similarities between the pig and human eye, including the presence of a cone-rich area analogous to the macula. While specific RPE65-deficient pig models are less common, models of RPE cell debridement are used to study retinal degeneration and the efficacy of cell-based therapies, which can inform pathologies seen in advanced RPE65 deficiency.[15][16]

## Non-Human Primate (NHP) Models

NHPs are the gold standard for late-stage preclinical safety and efficacy studies due to their close phylogenetic, anatomical, and physiological similarities to humans, particularly their foveate retina.[17][18] Studies in normal cynomolgus monkeys have been crucial for evaluating the safety profile of subretinal AAV vector delivery, assessing potential vector-related toxicity, inflammation, and surgical complications before moving to human clinical trials.[19][20][21]

## Quantitative Data from Preclinical Models

The following tables summarize key quantitative data from various RPE65 deficiency models, providing a basis for comparison of disease progression and therapeutic outcomes.

Table 1: Electrotoretinography (ERG) Data in RPE65-Deficient Models

Animal Model	Age	ERG Component	Amplitude ( $\mu$ V) in Deficient Model	Amplitude ( $\mu$ V) in Wild-Type Control	Citation(s)
Rpe65 <sup>-/-</sup> Mouse	2 months	c-wave	38.67 ± 14.03	237.66 ± 125.57	[7]
Rpe65 <sup>-/-</sup> Mouse	6 months	c-wave	46.75 ± 37.33	155.40 ± 34.06	[7]
Rpe65 <sup>-/-</sup> Mouse	3 months	P3 (Photoreceptor or)	77.4	406.7	[22]
Rpe65 <sup>-/-</sup> Mouse	9 months	P3 (Photoreceptor or)	32.7	315.5	[22]
rd12 Mouse	2-4 months	b-wave	Substantially smaller than wild-type	Not specified	[23]
Rpe65-deficient Dog	3-62 months	Dark-adapted	Progressive decline with age	Not specified	[24]
Rpe65-deficient Dog	3-62 months	Light-adapted	Progressive decline with age	Not specified	[24]

Table 2: Morphological and Cellular Changes in RPE65-Deficient Models

Animal Model	Age	Parameter	Finding in Deficient Model	Finding in Wild-Type Control	Citation(s)
Rpe65 <sup>-/-</sup> Mouse	12 months	Photoreceptor Nuclei	30% loss of nuclei	Normal	[4]
Rpe65 <sup>-/-</sup> Mouse	2 & 6 months	ZO-1 Expression	Downregulated	Normal	[7]
Rpe65-deficient Dog	2 years	S-cone Number	Lower than normal, progressive decrease	Normal	[12]
Rpe65-deficient Dog	2 years	L/M Cone Opsin	Delocalized to inner segment/ nucleus	Localized to outer segment	[12]
Rpe65-deficient Dog	3-36 months	Outer Retinal Thickness	Progressive thinning with age	Stable	[14]
NHP (LV-RPE65 injected)	Not applicable	Outer Nuclear Layer	Reduction in thickness	Normal	[20]

Table 3: Visual Acuity and Behavior in RPE65-Deficient Models

Animal Model	Age	Behavioral Test	Performance in Deficient Model	Performance in Wild-Type Control	Citation(s)
Rpe65 KO Mouse	P30	Visual Acuity (c/d)	$0.319 \pm 0.002$	$0.384 \pm 0.021$	[9]
rd12 Mouse	P30	Visual Acuity (c/d)	$0.304 \pm 0.010$	$0.384 \pm 0.021$	[9]
Rpe65 KO Mouse	>P45	Visual Acuity (c/d)	Declined to $0.253 \pm 0.017$	Stable	[9]
Rpe65 <sup>-/-</sup> Mouse	Adult	Optomotor Response	Robust response at 0.075-0.1 cyc/deg	Response across broader frequencies	[25][26]
Rpe65-deficient Dog	Various	Vision Testing Apparatus	Significantly longer time to exit at low light	Rapid exit at all light levels	[14]

## Key Experimental Protocols

This section details the methodologies for essential experiments used to characterize RPE65-deficient animal models and assess therapeutic efficacy.

### Electroretinography (ERG)

ERG is a non-invasive test that measures the electrical response of the various cell types in the retina to a flash of light.

- **Animal Preparation:** Mice or other animals are dark-adapted overnight. All procedures are performed under dim red light. Animals are anesthetized, and their pupils are dilated. Body temperature is maintained using a heating pad.

- Recording: A recording electrode is placed on the cornea, a reference electrode is placed subcutaneously on the head, and a ground electrode is placed on the tail.
- Stimulation: Full-field flash stimuli of varying intensities and wavelengths are presented. Scotopic (dark-adapted) recordings primarily reflect rod pathway function, while photopic (light-adapted) recordings assess cone pathway function.
- Data Analysis: The resulting waveforms are analyzed. The a-wave represents the collective response of photoreceptors, the b-wave reflects the activity of bipolar cells, and the c-wave originates from the RPE.[7][27] Amplitudes and implicit times are measured and compared between experimental groups.[23][27]

## Histology and Immunohistochemistry (IHC)

These techniques are used to examine the microscopic structure of the retina and identify specific proteins within the tissue.

- Tissue Preparation: Eyes are enucleated and fixed (e.g., in 4% paraformaldehyde). The tissue is then dehydrated and embedded in paraffin or optimal cutting temperature (OCT) compound for sectioning.[28] Alternatively, for flat-mount preparations, the retina and RPE/choroid are carefully dissected.[7][12]
- Staining: Thin sections are cut and stained with dyes like Hematoxylin and Eosin (H&E) or toluidine blue to visualize the overall retinal structure and measure the thickness of different layers, such as the outer nuclear layer (ONL).[29][30]
- Immunohistochemistry: Sections or flat-mounts are incubated with primary antibodies specific to retinal proteins of interest (e.g., RPE65, cone opsins, ZO-1 for tight junctions, rhodopsin).[12][29][31] A fluorescently labeled secondary antibody that binds to the primary antibody is then applied.[31]
- Imaging: The stained tissue is visualized using fluorescence or confocal microscopy to assess protein expression, localization, and cell morphology.[31]

## Visual Behavior Testing

Behavioral tests are used to assess functional vision in animal models.

- Optomotor Response Test: This test measures an animal's reflexive head and neck movements (head-tracking) in response to a rotating striped drum.[25][26]
  - Apparatus: A mouse is placed on a central platform inside a chamber surrounded by a rotating drum with vertical black-and-white stripes of varying spatial frequencies.[25]
  - Procedure: The drum rotates at a constant speed. An observer, blind to the animal's group, records whether the mouse tracks the rotating stripes. The highest spatial frequency that elicits a consistent tracking response is recorded as the visual acuity threshold.[26]
- Vision-Guided Morris Water Maze: This test is adapted to assess vision-dependent spatial learning.[8]
  - Apparatus: A circular pool is filled with opaque water. A hidden escape platform is placed just below the water surface. Visual cues are placed around the pool.
  - Procedure: The test is conducted under very dim light to specifically assess rod function. [8] Mice use the visual cues to learn the location of the platform over several trials. The time taken to find the platform (latency) and the path taken are recorded.[8]

## Gene Therapy Administration: Subretinal Injection

This surgical procedure delivers a therapeutic vector directly to the target RPE cells.

- Vector: Typically, an adeno-associated virus (AAV) vector carrying a healthy copy of the human RPE65 cDNA is used.[23][32]
- Procedure (Mouse): The anesthetized mouse is positioned under a surgical microscope. A small incision is made through the sclera and retina to access the subretinal space. A fine-gauge needle is used to slowly inject a small volume (e.g., 1-2  $\mu$ L) of the vector solution, creating a temporary retinal detachment or "bleb".[23]
- Procedure (Large Animal): In dogs or NHPs, a vitrectomy (removal of the vitreous gel) is performed first. The vector is then injected into the subretinal space under direct visualization, often guided by optical coherence tomography (OCT).[19][32]

- Post-Operative Care: Animals receive anti-inflammatory and antibiotic treatments and are monitored for recovery and potential complications.

## Optical Coherence Tomography (OCT)

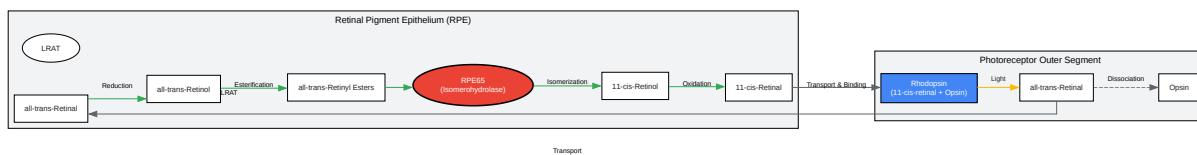
OCT is a non-invasive *in vivo* imaging technique that provides high-resolution, cross-sectional images of the retina. It is used to monitor retinal structure, measure the thickness of different retinal layers over time, and visualize the resolution of subretinal blebs post-injection.[10][27]

## Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language illustrate key processes in RPE65 function and preclinical research.

## The Visual Cycle and the Role of RPE65

The following diagram illustrates the canonical visual cycle within the RPE and photoreceptor outer segments, highlighting the essential isomerization step catalyzed by RPE65.

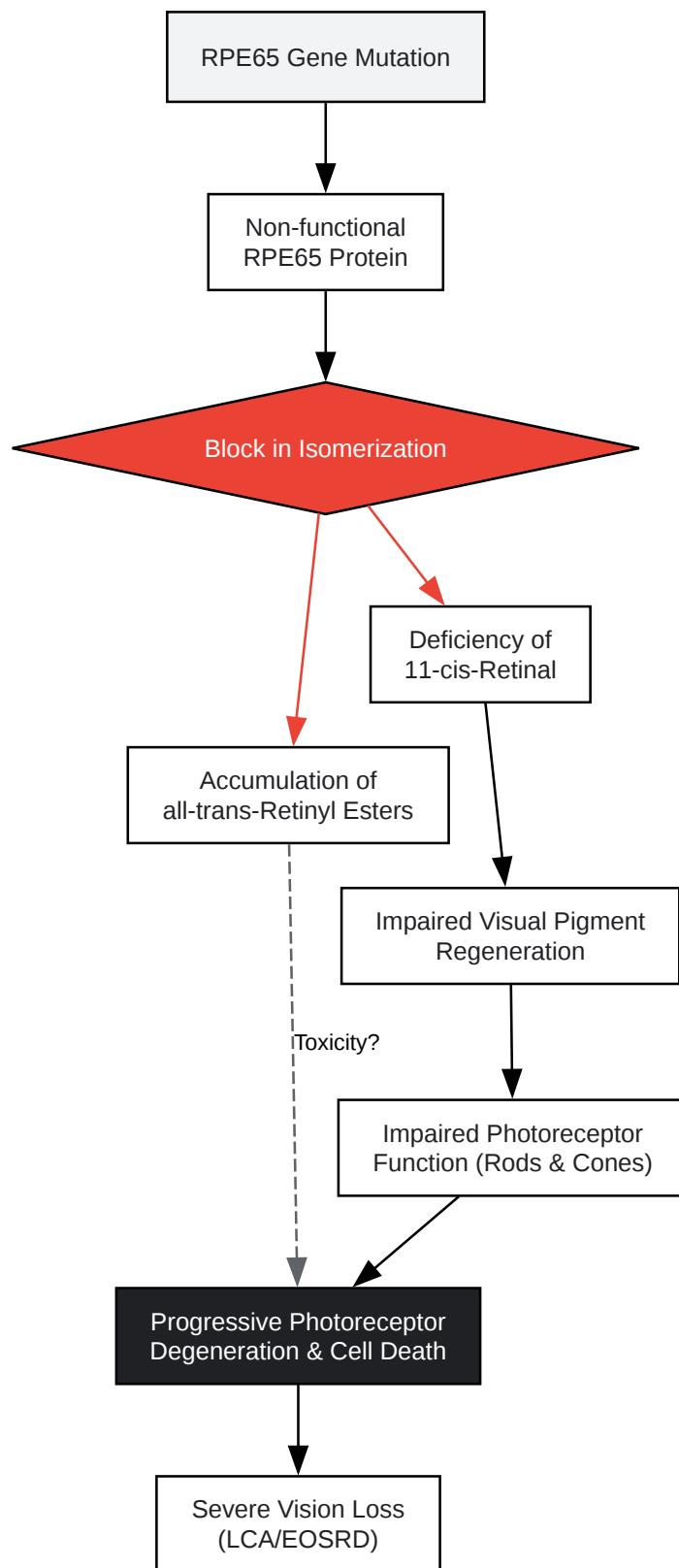


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Caption: The Visual Cycle Pathway Highlighting the Role of RPE65.

## Pathophysiology of RPE65 Deficiency

This diagram shows the molecular consequences of a non-functional RPE65 protein, which ultimately leads to photoreceptor cell death.

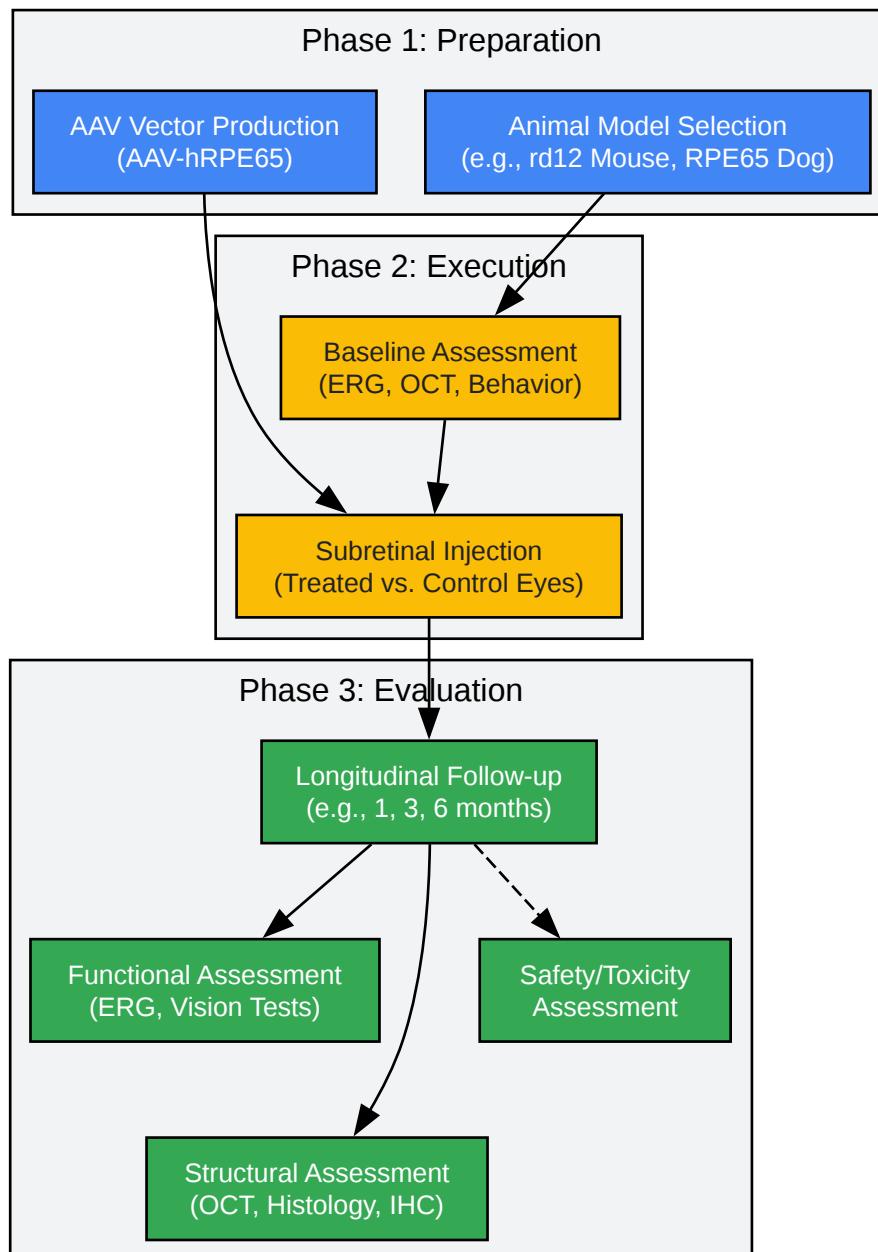


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Caption: Pathophysiological Cascade in RPE65 Deficiency.

## Preclinical Gene Therapy Experimental Workflow

This workflow outlines the typical steps involved in testing a gene therapy candidate for RPE65 deficiency in an animal model.



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Caption: Standard Workflow for a Preclinical Gene Therapy Study.

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